Dicarbine
Overview
Description
Dicarbine Description and Analysis
Dicarbine, while not explicitly mentioned in the provided papers, is likely a reference to a class of compounds that include dicarba-closo-dodecarboranes, which are boron-rich clusters that have been incorporated into various metal complexes. These compounds have shown potential in medicinal applications, such as in Boron Neutron Capture Therapy (BNCT) and targeted drug development .
Synthesis Analysis
The synthesis of dicarba-closo-dodecarborane-containing complexes involves several strategies. The review in paper outlines the synthetic pathways for creating half-sandwich complexes with metals such as ruthenium, osmium, rhodium, and iridium. These methods include addition reactions on the metal center, B-H activation, transmetalation reactions, and the direct formation of metal-metal bonds. The synthesis of these complexes is crucial as it allows for the exploration of their potential in biological applications.
Molecular Structure Analysis
The molecular structure of dicarba-closo-dodecarborane complexes is diverse, with a wide variety of geometries and characteristics possible. The structure is influenced by the metal center and the ligands involved in the complex. For example, yttrium benzene dicarboxylates have been synthesized with one- and three-dimensional structures, indicating the versatility of carborane-containing compounds in forming different architectures .
Chemical Reactions Analysis
Dicarba-closo-dodecarborane complexes can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The review in paper discusses examples of addition reactions, B-H activation, and transmetalation reactions. These reactions are significant for modifying the complexes to target specific biological proteins or to enhance their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dicarba-closo-dodecarborane complexes are determined by their molecular structure and the metals involved. For instance, yttrium benzene dicarboxylates exhibit photoluminescence, which is a property that can be exploited in imaging and sensing applications . The luminescent properties show a bathochromic shift compared to the acids used in their synthesis and a hypsochromic shift relative to 1,10-phenanthroline, indicating the influence of the carborane structure on these properties.
Scientific Research Applications
Antiepileptic Drug Research
Dicarbine, as part of the carbamazepine family, has been studied for its effects on primary rat astrocyte cultures in antiepileptic drug research. The study focused on the biochemical modifications elicited by treatment with various anticonvulsants, including carbamazepine (CBZ), at different concentrations (Pavone & Cardile, 2003).
Medicinal Chemistry
The medicinal chemistry of dicarba-closo-dodecaboranes (carboranes), to which Dicarbine is related, has been extensively researched, particularly in the context of boron neutron capture therapy (BNCT) and the development of novel inorganic pharmaceuticals and biological probes. This research has involved the synthesis and testing of new BNCT agents and exploring the unique chemical and physical properties of carboranes (Valliant et al., 2002).
Radiation Damage Research
Dicarbamine, a compound related to Dicarbine, has been investigated for its hematoprotective effects in experimental radiogenic damage to the blood system. The study demonstrated that Dicarbamine significantly insured the safety of circulating red blood cells, prevented the development of severe post-radiation thrombocytopenia, reduced post-radiation leukocytopenia, and accelerated the recovery of peripheral blood leukocytes (IIa et al., 2013).
properties
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33162-17-3 (di-hydrochloride) | |
Record name | Dicarbine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046193 | |
Record name | Dicarbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicarbine | |
CAS RN |
17411-19-7 | |
Record name | Dicarbine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicarbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17411-19-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICARBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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